![molecular formula C17H18N4O3 B5607766 1-(4-nitrobenzyl)-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5607766.png)
1-(4-nitrobenzyl)-4-(3-pyridinylcarbonyl)piperazine
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Overview
Description
1-(4-Nitrobenzyl)-4-(3-pyridinylcarbonyl)piperazine is a compound of interest due to its structural features, which include a nitrobenzyl moiety and a pyridinylcarbonyl group attached to a piperazine ring. Such structures are often explored for their potential in pharmaceutical development, serving as intermediates or active molecules in drug discovery.
Synthesis Analysis
Synthesis of compounds like this compound typically involves multi-step organic reactions, starting from basic building blocks such as nitrobenzene derivatives and piperazine. Alkylation, acidulation, reduction of nitro groups, and N-alkylation are common steps in the synthesis of related piperazine derivatives (Quan, 2006).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like IR spectroscopy and 1H-NMR. These techniques confirm the presence of functional groups and the overall molecular architecture, revealing details like the chair conformation of the piperazine ring and the orientation of substituents (Kavitha et al., 2013).
Chemical Reactions and Properties
Compounds featuring a piperazine ring and nitrobenzyl groups participate in a variety of chemical reactions, including reductive amination and amide hydrolysis. The presence of the nitro group allows for further functionalization through reactions like reduction or diazotization (Fang-wei, 2013).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystal structure, can be influenced by the nature of the substituents on the piperazine ring. X-ray crystallography reveals the conformation of the molecule and intermolecular interactions, which are crucial for understanding its behavior in solid form (Deniz & Ibiş, 2009).
properties
IUPAC Name |
[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(15-2-1-7-18-12-15)20-10-8-19(9-11-20)13-14-3-5-16(6-4-14)21(23)24/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOYYWSLUORUHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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